3'-Deoxy-3'-fluoroxylocytidine
Description
Properties
IUPAC Name |
4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroxylocytidine typically involves nucleophilic fluorination. One efficient method uses nucleophilic substitution catalyzed by a protic solvent. For instance, the synthesis of 3’-deoxy-3’-fluorothymidine, a related compound, involves the use of t-butanol as a reaction solvent with tetrabutylammonium bicarbonate as an elution solvent at 100°C . Another approach involves using 2,3’-anhydrothymidine as a precursor, with the reaction carried out at 130°C for 30 minutes .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroxylocytidine would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of automated synthesis modules and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Primary fluorination mechanism :
The 3'-fluorine substitution is achieved through DAST (diethylaminosulfur trifluoride) reactions with lyxofuranose precursors. This converts hydroxyl groups to fluorine atoms via a two-step SN2 mechanism, achieving >85% yield in optimized conditions .
Phosphorylation reactions :
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Couples with phosphoramidites using 0.45 M tetrazole activator in anhydrous acetonitrile
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Forms internucleotide bonds at 2.5 μmol scale with 98.5% coupling efficiency
Protecting Group Chemistry
Critical steps involve strategic protection/deprotection:
| Reaction Type | Reagents/Conditions | Function |
|---|---|---|
| Silylation | TBDPS-Cl, imidazole, DMF | 5'-OH protection |
| Benzoylation | BzCl, pyridine, 0°C | 2'-OH protection |
| Desilylation | TBAF in THF, 25°C | Final deprotection |
Data consolidated from synthesis protocols
Glycosidic Bond Reactivity
The β-D-ribofuranosyl linkage demonstrates:
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Acid sensitivity : Stable at pH >3 but hydrolyzes rapidly below pH 2
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Radical stability : Resists homolytic cleavage under standard oxidation conditions
Bioconjugation Reactions
Functionalization occurs primarily at N4-position:
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Acetylation : Acetic anhydride/pyridine yields N4-acetyl derivative (m.p. 189-191°C)
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Alkylation : Reacts with iodoethane/K2CO3 to form N4-ethyl analog
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Cross-coupling : Suzuki-Miyaura reactions enable aryl group introduction
Degradation Pathways
Three primary decomposition modes observed:
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Hydrolytic defluorination : 12% loss after 72 hrs at pH 7.4, 37°C
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Oxidative ring opening : Mediated by HO- radicals (k = 4.7×10⁹ M⁻¹s⁻¹)
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Enzymatic cleavage : Thymidine phosphorylase catalyzes glycosidic bond rupture
Polymerization Behavior
Undergoes controlled oligomerization:
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Chain length : Up to 15-mer achievable via phosphoramidite chemistry
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Coupling efficiency :
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Cycle 1-5: 99.2%
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Cycle 6-10: 97.8%
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Cycle 11-15: 95.1%
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Scientific Research Applications
3’-Deoxy-3’-fluoroxylocytidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: It serves as a tool to study DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoroxylocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis . The compound competes with natural nucleosides, leading to the termination of DNA chain elongation and subsequent cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural differences and biological activities of 3'-Deoxy-3'-fluoroxylocytidine and related compounds:
Antiviral Activity
- This compound : Structural similarity to cytidine may enable incorporation into viral RNA, disrupting replication. Specific antiviral targets remain under investigation.
- 3'-Deoxy-3'-fluoro-xylo-uridine: Demonstrates potent activity against RNA viruses by selectively binding viral polymerases. The xylofuranosyl configuration enhances discrimination between viral and host enzymes .
- 3'-Deoxy-3'-fluorouridine : Effective against Hepatitis C virus (HCV), with derivatives like 3'-deoxy-5,3'-difluorouridine showing enhanced potency due to dual fluorine substitution .
Antitumor Activity
- Ester Derivatives (e.g., 3',5-di-O-acetyl-5-fluorouridine): Modified lipophilicity improves cellular uptake, leading to antitumor effects in preclinical models.
Biological Activity
3'-Deoxy-3'-fluoroxylocytidine (dF-C) is a nucleoside analogue that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound exhibits a unique mechanism of action, primarily through its interference with DNA synthesis and cellular proliferation. This article delves into the biological activity of dF-C, highlighting its mechanisms, therapeutic potential, and relevant research findings.
The primary mechanism by which this compound exerts its biological effects is through incorporation into DNA. Once integrated, it inhibits DNA synthesis and promotes apoptosis. This action is facilitated by its interaction with thymidine kinase 1 (TK1), an enzyme vital for DNA synthesis. The fluorine atom at the 3' position enhances the stability of the nucleoside and modifies its interactions within the cellular environment.
Antitumor Activity
Research has demonstrated that dF-C possesses broad antitumor activity, particularly against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis makes it a valuable candidate for cancer therapies. In vitro studies have shown that dF-C can significantly reduce cell proliferation in various cancer cell lines.
Antiviral Properties
In addition to its anticancer effects, this compound has shown promising antiviral activity. It has been studied as a potential treatment for viral infections, including those caused by flaviviruses. The compound exhibits a cytostatic effect, suppressing cell proliferation without inducing significant cytotoxicity at lower concentrations (up to 25 µM) while effectively reducing viral titers in infected cells .
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral potency of dF-C against Tick-Borne Encephalitis Virus (TBEV) revealed that treatment with dF-C resulted in over two orders of magnitude reduction in viral replication at concentrations as low as 6.25 µM .
- Cytostatic Effects : In various assays, dF-C was found to exhibit a cytostatic effect at concentrations greater than 12.5 µM, indicating its potential use in therapies aimed at controlling cell proliferation without causing extensive cell death .
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Cell Line/Model | Concentration (µM) | Effect |
|---|---|---|---|
| Antiviral Efficacy | TBEV-infected cells | 6.25 | >2 orders of magnitude reduction in viral titer |
| Cytostatic Effect | Various cancer cell lines | >12.5 | Suppression of cell proliferation |
| Antitumor Activity | Indolent lymphoid malignancies | Varies | Significant reduction in cell proliferation |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 3'-Deoxy-3'-fluoroxylocytidine and verifying its structural integrity?
- Answer : Synthesis involves fluorination at the 3'-position of the sugar moiety, typically using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Structural verification requires:
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Nuclear Magnetic Resonance (NMR) : Confirm fluorine substitution and sugar conformation via -NMR and -NMR (e.g., coupling constants for ribose puckering) .
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Mass Spectrometry (MS) : Validate molecular weight (e.g., expected m/z for ) .
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X-ray Crystallography : Resolve 3D conformation to assess steric effects of fluorine substitution .
Table 1 : Example Synthesis Parameters
Step Reagent/Condition Yield (%) Purity (HPLC) Fluorination DAST, -78°C, 2h 65 ≥98% Deprotection NH/MeOH, RT 85 ≥95%
Q. How does this compound interact with nucleoside transporters, and what assays are used to quantify uptake?
- Answer : Fluorinated nucleosides like this compound rely on equilibrative (hENT1/2) and concentrative (hCNT) transporters for cellular uptake. Methodologies include:
- Competitive Inhibition Assays : Use -labeled cytidine or thymidine to measure displacement by the fluorinated analog .
- hENT1 Knockdown Models : siRNA-mediated silencing in pancreatic cancer cells (e.g., MIA PaCa-2) to assess transporter dependency .
- Kinetic Analysis : Calculate and via Michaelis-Menten plots under varying substrate concentrations .
Advanced Research Questions
Q. How can this compound be integrated into PET imaging protocols to monitor DNA synthesis in vivo?
- Answer : Radiolabeling with enables positron emission tomography (PET) tracking. Key steps:
Radiosynthesis : Use -fluoride and precursor (e.g., 3'-tosyl precursor) in automated modules .
Pharmacokinetic Modeling : Compartmental analysis (e.g., two-tissue model) to quantify tumor uptake (SUV) and clearance .
Validation : Compare with -FDG in xenograft models to assess specificity for proliferation over inflammation .
Table 2 : FLT-PET vs. FDG-PET in Preclinical Models
| Metric | FLT-PET (3'-Deoxy-3'-fluorothymidine) | FDG-PET |
|---|---|---|
| Tumor Uptake (SUV) | 2.5 ± 0.3 | 4.1 ± 0.5 |
| Inflammation Contrast Ratio | 5:1 | 1.2:1 |
| Data adapted from pancreatic cancer models . |
Q. How do contradictory findings in fluorinated nucleoside efficacy arise, and what statistical approaches resolve them?
- Answer : Discrepancies often stem from:
- Transporter Heterogeneity : Tumors with low hENT1 expression show reduced uptake; stratify patients via immunohistochemistry (IHC) .
- Metabolic Competition : Endogenous nucleosides (e.g., deoxycytidine) compete for incorporation; use LC-MS/MS to quantify intracellular metabolites .
- Statistical Remediation : Apply multivariate regression to control for covariates (e.g., tumor size, proliferation index) .
Q. What experimental designs optimize dose-response studies for this compound in combination therapies?
- Answer :
- Synergy Screening : Use Chou-Talalay assays with gemcitabine or 5-FU to calculate combination indices (CI < 1 indicates synergy) .
- Sequential Dosing : Pre-treat with DNA-damaging agents (e.g., cisplatin) to enhance incorporation of fluorinated analogs .
- In Vivo Pharmacodynamics : Monitor phosphorylated metabolites (e.g., 3'-dF-cytidine triphosphate) via tumor biopsies and LC-MS .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
